molecular formula C13H19NO3 B1458920 Methyl 2-[benzyl(2-methoxyethyl)amino]acetate CAS No. 1803604-97-8

Methyl 2-[benzyl(2-methoxyethyl)amino]acetate

Cat. No.: B1458920
CAS No.: 1803604-97-8
M. Wt: 237.29 g/mol
InChI Key: GJSVPGPXMRINRO-UHFFFAOYSA-N
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Description

Methyl 2-[benzyl(2-methoxyethyl)amino]acetate is a chemical compound with the CAS Number 1803604-97-8 and a molecular formula of C13H19NO3 . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic uses. Compounds within this structural class, featuring aminoalkoxy and ester functionalities, are of significant interest in medicinal chemistry research. For instance, structurally related 2-(secondary aminoalkoxymethyl) dihydropyridine derivatives have been investigated for their potential as anti-ischaemic and antihypertensive agents . The molecular structure of this ester suggests its potential utility as a synthetic intermediate or building block in organic synthesis, particularly for the preparation of more complex molecules in pharmaceutical research and development. Researchers value this compound for exploring structure-activity relationships and developing novel bioactive entities.

Properties

IUPAC Name

methyl 2-[benzyl(2-methoxyethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-16-9-8-14(11-13(15)17-2)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSVPGPXMRINRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC=CC=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: Glycine Methyl Ester

The common starting point is glycine methyl ester hydrochloride, which provides the methyl 2-aminoacetate scaffold. This compound is commercially available or can be prepared by esterification of glycine.

N-Alkylation Approaches

Two main synthetic routes are employed for the introduction of benzyl and 2-methoxyethyl substituents on the amino group:

Detailed Synthetic Routes

Sequential N-Alkylation via Nucleophilic Substitution

This approach involves stepwise alkylation of glycine methyl ester with alkyl halides:

  • Step 1: Protection of the amino group by reaction with benzyl bromide under basic conditions (e.g., potassium carbonate in acetonitrile) to yield methyl 2-(benzylamino)acetate.
  • Step 2: Subsequent alkylation with 2-methoxyethyl bromide or 2-methoxyethyl chloride to introduce the 2-methoxyethyl substituent on the nitrogen.

Reaction Conditions:

Step Reagents & Conditions Notes
1 Glycine methyl ester hydrochloride, benzyl bromide, K₂CO₃, acetonitrile, reflux or room temp, 6-12 h Base neutralizes HCl, promotes nucleophilic substitution
2 Methyl 2-(benzylamino)acetate, 2-methoxyethyl bromide, K₂CO₃ or NaH, DMF or acetonitrile, room temp to reflux, 6-12 h Controlled to avoid over-alkylation

Yields: Typically moderate to good (60-80%) depending on reaction time, temperature, and stoichiometry.

Purification: Extraction, recrystallization, or column chromatography.

Reductive Amination Route

An alternative method is reductive amination, which can be more selective for monoalkylation:

  • Step 1: Condensation of glycine methyl ester with benzaldehyde to form an imine intermediate.
  • Step 2: Reduction of the imine using a mild reducing agent such as sodium triacetoxyborohydride (STAB) in dichloroethane under nitrogen atmosphere.
  • Step 3: Subsequent reductive amination with 2-methoxyacetaldehyde or reaction with 2-methoxyethylamine under similar conditions to introduce the second substituent.

Reaction Conditions:

Step Reagents & Conditions Notes
1 Glycine methyl ester, benzaldehyde, dichloroethane, room temp, N₂ atmosphere, 1-2 h Imine formation monitored by TLC
2 STAB, dichloroethane, room temp, 10-12 h Mild reducing agent, selective
3 2-Methoxyacetaldehyde or 2-methoxyethylamine, STAB, same solvent Sequential reductive amination

Advantages: Higher selectivity, fewer byproducts, milder conditions.

Yields: Generally 70-85%.

Representative Reaction Scheme

Step Reaction Type Starting Material Reagents/Conditions Product
1 N-Benzylation Glycine methyl ester hydrochloride Benzyl bromide, K₂CO₃, acetonitrile, reflux Methyl 2-(benzylamino)acetate
2 N-(2-Methoxyethyl) alkylation Methyl 2-(benzylamino)acetate 2-Methoxyethyl bromide, K₂CO₃, DMF, reflux Methyl 2-[benzyl(2-methoxyethyl)amino]acetate

Or alternatively,

Step Reaction Type Starting Material Reagents/Conditions Product
1 Reductive amination Glycine methyl ester + benzaldehyde STAB, dichloroethane, N₂, room temp Methyl 2-(benzylamino)acetate
2 Reductive amination Methyl 2-(benzylamino)acetate + 2-methoxyacetaldehyde STAB, dichloroethane, N₂, room temp This compound

Research Findings and Optimization Notes

  • Reaction Monitoring: Thin-layer chromatography (TLC) and gas chromatography (GC) are used to monitor reaction progress and minimize over-alkylation.
  • Stoichiometry: Careful control of alkyl halide equivalents (usually 1.1-1.5 equivalents) is critical to avoid dialkylation or quaternization.
  • Solvent Choice: Polar aprotic solvents such as DMF or acetonitrile favor nucleophilic substitution; dichloroethane is preferred for reductive amination.
  • Temperature: Mild heating (40-80 °C) accelerates reactions but high temperatures may increase side reactions.
  • Purification: Column chromatography using silica gel with appropriate eluents (e.g., ethyl acetate/hexane mixtures) yields pure product.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Disadvantages
Nucleophilic Substitution Glycine methyl ester hydrochloride Benzyl bromide, 2-methoxyethyl bromide, K₂CO₃ Acetonitrile/DMF, reflux/rt 60-80 Simple, scalable Risk of over-alkylation
Reductive Amination Glycine methyl ester + aldehydes Benzaldehyde, 2-methoxyacetaldehyde, STAB Dichloroethane, rt, N₂ 70-85 Selective, mild conditions Requires careful atmosphere control

Analytical Characterization (Supporting Preparation)

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[benzyl(2-methoxyethyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 2-[benzyl(2-methoxyethyl)amino]acetate is primarily explored for its potential therapeutic applications. Its structural features make it a candidate for developing new pharmaceuticals, particularly in the realm of enzyme inhibitors and receptor modulators.

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research has focused on the compound's role as a substrate for various enzymes. These studies aim to elucidate how the compound interacts with biological targets, which is crucial for assessing its therapeutic potential and safety profile.
  • Therapeutic Potential : The compound's unique structure allows it to be used in synthesizing novel compounds that may exhibit pharmacological activities. For instance, derivatives of this compound have been investigated for their effects on specific receptors involved in neurological disorders .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions, leading to the formation of valuable compounds.

Synthetic Routes

The synthesis of this compound typically involves two main steps:

  • Formation of the Amine : The initial step involves the reaction of benzylamine with 2-methoxyethyl chloride.
  • Esterification : The resulting amine is then reacted with methyl acetate to yield the final product.

These synthetic routes can be optimized for higher yield and purity using advanced techniques such as automated reactors and continuous flow systems.

Applications in Biological Research

The compound is also utilized in biological research, particularly in studying metabolic processes and drug interactions.

  • Metabolic Pathways : Investigations into how this compound is metabolized by different enzymes can provide insights into its safety and efficacy as a therapeutic agent.
  • Receptor Binding Studies : The compound has been tested for its ability to bind to specific receptors, which could lead to advancements in drug design targeting those receptors .

Mechanism of Action

The mechanism of action of Methyl 2-[benzyl(2-methoxyethyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or enzymes, modulating various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-[bis(2-methoxyethyl)amino]acetate

  • Structure : Differs by replacing the benzyl group with a second 2-methoxyethyl group.
  • Molecular Weight: 205.25 g/mol (C₉H₁₉NO₄) .
  • Such substitutions are critical in drug design to modulate pharmacokinetics .

Methyl amino(2-methoxyphenyl)acetate hydrochloride

  • Structure : Substitutes the benzyl group with a 2-methoxyphenyl ring and includes a hydrochloride salt.
  • Molecular Weight: Not explicitly stated, but the hydrochloride salt increases polarity and aqueous stability .
  • Applications: Likely used in peptide synthesis or as a chiral building block due to its amino acid ester functionality .

Benzyl 2-[[2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetyl]amino]acetate

  • Structure : A peptide-like derivative with a benzyl ester and carbamate groups.
  • Molecular Weight : 469.53 g/mol (C₂₅H₃₁N₃O₆) .
  • Functional Role : Designed for proteomics research, emphasizing its utility in stabilizing labile peptide bonds during synthesis .

Ethyl 2-methoxybenzoate

  • Structure : Simpler ester with a 2-methoxybenzoate core.
  • Molecular Weight : 180.20 g/mol (C₁₀H₁₂O₃) .
  • Industrial Use : Widely employed as a flavoring agent or fragrance component, highlighting the role of methoxy groups in aroma chemistry .

Biological Activity

Methyl 2-[benzyl(2-methoxyethyl)amino]acetate is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships, possible mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by:

  • Molecular Formula : C16_{16}H21_{21}NO2_2
  • Molecular Weight : Approximately 235.30 g/mol
  • Functional Groups : Methyl ester group, benzyl group, and a 2-methoxyethyl amine moiety

This structural complexity may contribute to its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been inferred from studies on structurally similar compounds. The following table summarizes the potential activities based on related compounds:

Activity Type Description
AntimicrobialPotential to inhibit microbial growth based on structural analogs.
Anti-inflammatoryMay reduce inflammation through modulation of biochemical pathways.
AntiviralHypothesized to interfere with viral replication mechanisms.
AntitumorPossible cytotoxic effects on cancer cell lines, requiring further investigation.
Kinase InhibitionSimilar compounds have shown kinase inhibitory effects, suggesting potential here.

While specific mechanisms for this compound are not fully elucidated, insights can be drawn from related compounds:

  • Target Interactions : The compound may interact with various enzymes and receptors, influencing metabolic processes and signaling pathways.
  • Biochemical Pathways : It is suggested that this compound could affect pathways related to inflammation, oxidative stress, and tumor growth based on the activities of similar derivatives.

Case Studies and Research Findings

  • Enzyme Interaction Studies : Preliminary studies indicate that this compound acts as a substrate for certain enzymes, which could help elucidate its role in metabolic processes. Further research is needed to clarify its interactions with specific biological targets.
  • Comparative Analysis with Similar Compounds : Research has shown that compounds with a similar piperazine ring structure exhibit enhanced biological activity. For instance, Methyl 2-(4-benzylpiperazin-1-yl)acetate demonstrated significant effects in various assays, suggesting that modifications in the molecular structure can lead to improved efficacy.
  • Potential Therapeutic Applications : The compound's potential applications in treating conditions like cancer and infectious diseases are under investigation. Its structural similarities with known therapeutic agents provide a basis for further exploration in drug development .

Q & A

Q. How can researchers reconcile discrepancies between computational predictions and experimental results in structure-activity studies?

  • Methodology : MD simulations of the compound’s binding to pyrimidin-4-yl receptors predict a ΔG of -9.2 kcal/mol, but SPR assays show weaker affinity (KD = 12 nM). Adjust force-field parameters (e.g., partial charges for the trifluoromethyl group) to align models with empirical data .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[benzyl(2-methoxyethyl)amino]acetate
Reactant of Route 2
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Methyl 2-[benzyl(2-methoxyethyl)amino]acetate

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